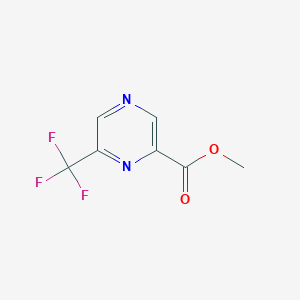![molecular formula C6H3F4NO2S B11715828 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine is a fluorinated pyridine derivative known for its unique chemical properties and potential applications in various fields. The presence of both fluorine and trifluoromethylsulfonyl groups imparts distinct reactivity and stability to the compound, making it valuable in synthetic chemistry and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with appropriate sulfonylating agents under controlled conditions . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine or trifluoromethylsulfonyl groups are replaced by other nucleophiles.
Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine involves its interaction with specific molecular targets and pathways. The presence of fluorine and trifluoromethylsulfonyl groups can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to target molecules. These interactions can modulate biological pathways, making the compound effective in various applications .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the sulfonyl group, resulting in different reactivity and applications.
2-Chloro-4-(trifluoromethyl)pyridine: Contains a chlorine atom instead of fluorine, leading to variations in chemical behavior and uses.
2-Fluoro-3-(trifluoromethyl)pyridine: Differently substituted pyridine with distinct properties and applications.
Uniqueness
2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine is unique due to the combination of fluorine and trifluoromethylsulfonyl groups, which impart specific electronic and steric effects. These effects enhance its reactivity and make it suitable for specialized applications in synthetic chemistry and industrial processes.
Propiedades
Fórmula molecular |
C6H3F4NO2S |
|---|---|
Peso molecular |
229.15 g/mol |
Nombre IUPAC |
2-fluoro-4-(trifluoromethylsulfonyl)pyridine |
InChI |
InChI=1S/C6H3F4NO2S/c7-5-3-4(1-2-11-5)14(12,13)6(8,9)10/h1-3H |
Clave InChI |
CQVFNMVDAXBMHD-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1S(=O)(=O)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(Carboxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B11715752.png)
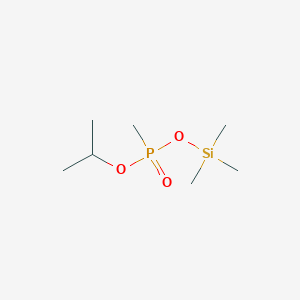
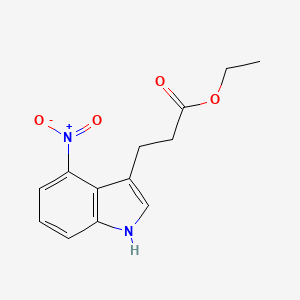

![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)

![(2E)-2-[(2Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B11715792.png)

![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
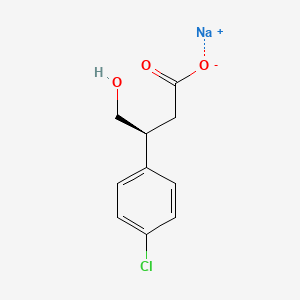
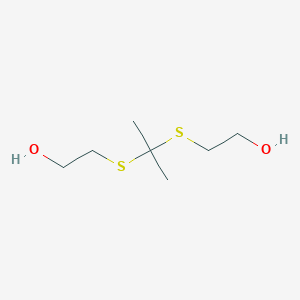
![Methyl 5-Benzyl-5,6,7,8-Tetrahydro-4H-Pyrazolo[1,5-A][1,4]Diazepine-6-Carboxylate](/img/structure/B11715811.png)

